5-Hydroxymethyl-1,5,6,7,11-undecanepentol
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Overview
Description
5-Hydroxymethyl-1,5,6,7,11-undecanepentol: is an organic compound with the molecular formula C12H26O6 and a molecular weight of 266.337 g/mol . This compound is characterized by the presence of multiple hydroxyl groups, making it a polyol. It is often used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
Chemistry: 5-Hydroxymethyl-1,5,6,7,11-undecanepentol is used as a building block in organic synthesis. Its multiple hydroxyl groups make it a versatile intermediate for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of polyols on cellular processes. It can also be used as a cryoprotectant in the preservation of biological samples .
Medicine: Its hydroxyl groups can be modified to enhance the solubility and bioavailability of pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its polyol structure makes it suitable for use in the manufacture of polyurethane foams and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxymethyl-1,5,6,7,11-undecanepentol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may involve the use of acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the hydroxyl groups.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
- 5-Hydroxymethyl-5-methyl-1,3-dioxane
- 5-Hydroxymethyl-6-methyluracil
- 5-(Hydroxymethyl)uridine
- 5-(Hydroxymethyl)thiazole
- 5-Hydroxymethyl-2-furancarbaldehyde
Comparison: 5-Hydroxymethyl-1,5,6,7,11-undecanepentol is unique due to its long carbon chain and multiple hydroxyl groups. This structure provides it with distinct physical and chemical properties compared to other similar compounds. For example, 5-Hydroxymethyl-5-methyl-1,3-dioxane has a more rigid ring structure, while 5-Hydroxymethyl-6-methyluracil contains a pyrimidine ring, making their reactivity and applications different .
Properties
IUPAC Name |
5-(hydroxymethyl)undecane-1,5,6,7,11-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-7-3-1-5-10(16)11(17)12(18,9-15)6-2-4-8-14/h10-11,13-18H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAOGONWTRLGHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(CCCCO)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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